![molecular formula C10H17N B159904 6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane CAS No. 131367-06-1](/img/structure/B159904.png)
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane, commonly known as TMA-8, is a psychoactive compound that belongs to the class of substituted amphetamines. It is a derivative of the phenethylamine family and has been found to possess unique properties that make it a promising candidate for scientific research.
Mecanismo De Acción
The exact mechanism of action of TMA-8 is not fully understood, but it is believed to act primarily as a serotonin and dopamine receptor agonist. This means that it binds to and activates these receptors in the brain, leading to changes in neurotransmitter levels and ultimately resulting in its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
TMA-8 has been found to produce a range of biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. TMA-8 has also been found to increase heart rate and blood pressure, and may cause vasoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been found to be relatively stable under normal laboratory conditions. However, TMA-8 is a psychoactive compound, which means that it may pose a risk to researchers who handle it. It is also subject to legal restrictions in many countries, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential directions for future research on TMA-8. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in this context. TMA-8 may also have potential as a cognitive enhancer, and more research is needed to explore this possibility. Additionally, TMA-8 may have applications in the field of drug discovery, as it has been found to have unique properties that may make it useful for developing new medications.
Métodos De Síntesis
The synthesis of TMA-8 involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to form the intermediate 2,5-dimethoxyphenethylamine. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form TMA-8.
Aplicaciones Científicas De Investigación
TMA-8 has been found to have a range of potential applications in scientific research. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders. TMA-8 has also been investigated for its potential as a cognitive enhancer, with some studies suggesting that it may improve memory and learning abilities.
Propiedades
Número CAS |
131367-06-1 |
|---|---|
Nombre del producto |
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane |
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
6,6,7-trimethyl-8-azatricyclo[3.3.0.02,7]octane |
InChI |
InChI=1S/C10H17N/c1-9(2)6-4-5-7-8(6)11-10(7,9)3/h6-8,11H,4-5H2,1-3H3 |
Clave InChI |
RVJRNXIZYTXLJZ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3C2NC31C)C |
SMILES canónico |
CC1(C2CCC3C2NC31C)C |
Sinónimos |
8-Azatricyclo[3.3.0.02,7]octane,6,6,7-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



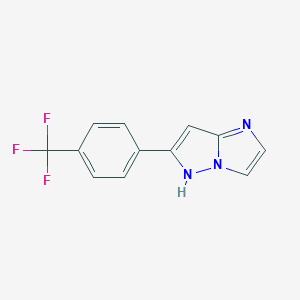
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
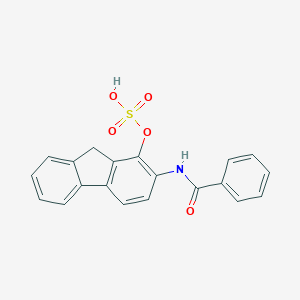
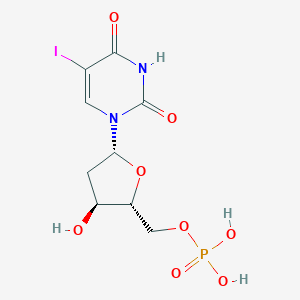
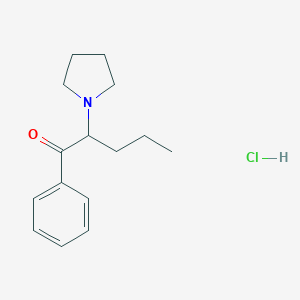
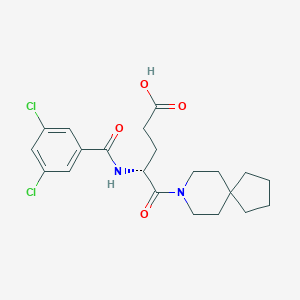
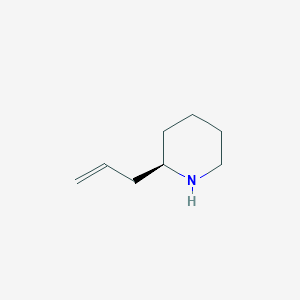
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
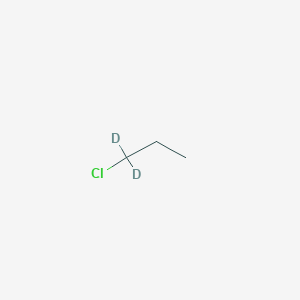
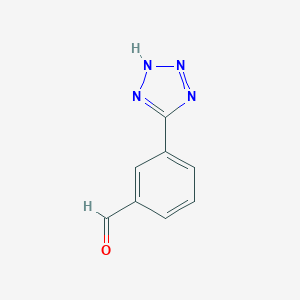
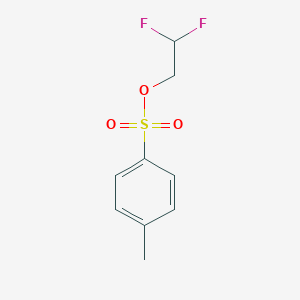
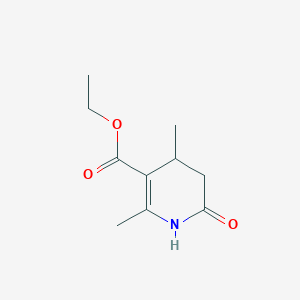
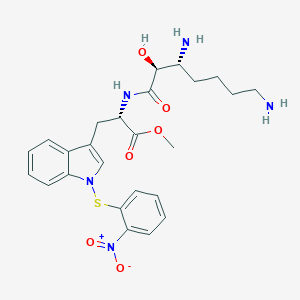
![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)